Crystal Structure Divergence
The para-methoxy isomer (173019-85-7) exhibits a unique crystalline architecture compared to its meta-substituted analog. The crystal structure of the para-isomer has been solved and refined to an R-factor of 0.053, indicating a well-defined, ordered solid-state arrangement [1]. The crystal system is monoclinic with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. In contrast, the meta-isomer (CAS 463946-39-6) crystallizes in a different packing arrangement, which is characteristic of its distinct molecular geometry and intermolecular interactions [2].
| Evidence Dimension | Crystal structure and unit cell parameters |
|---|---|
| Target Compound Data | Monoclinic, C2, a=20.2528(4)Å, b=6.7254(2)Å, c=10.6748(2)Å, β=94.699(3)°, Z=4, R=0.053 |
| Comparator Or Baseline | 1-(3-Bromoprop-1-yn-1-yl)-3-methoxybenzene (meta-isomer, CAS 463946-39-6): Data not available for direct parameter comparison, but known to have different crystal packing. |
| Quantified Difference | Unique unit cell dimensions and space group (C2) for the para-isomer. |
| Conditions | X-ray diffraction analysis of a single crystal. |
Why This Matters
This data confirms the para-isomer's ability to form a reproducible crystalline phase, which is essential for ensuring consistent solid-state properties (e.g., solubility, stability, and formulation behavior) in research and development, unlike a non-crystalline or polymorphically unstable analog.
- [1] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Stereogeometry and absolute configuration of a furanyl compound. Journal of Chemical Crystallography, 25(7), 429-432. View Source
- [2] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86210049, 1-(3-Bromoprop-1-yn-1-yl)-3-methoxybenzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/86210049 View Source
